3-Chloroquinolin-2-one
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Overview
Description
3-Chloroquinolin-2-one is a heterocyclic compound that belongs to the quinoline family. It is characterized by a chlorine atom at the third position and a keto group at the second position of the quinoline ring. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinolin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroaniline with ethyl acetoacetate under acidic conditions, followed by cyclization and oxidation steps . Another method involves the use of 2-chloroquinoline-3-carbaldehyde as a starting material, which undergoes various cyclization reactions to form the desired compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using catalysts such as piperidine, pyridine, or triethylamine. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3-chloroquinolin-2-ol.
Substitution: The chlorine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Major Products: The major products formed from these reactions include quinoline-2,3-dione, 3-chloroquinolin-2-ol, and various substituted quinoline derivatives .
Scientific Research Applications
3-Chloroquinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes and bioactive molecules.
Medicine: It has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is used in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 3-Chloroquinolin-2-one involves its interaction with various molecular targets. In medicinal applications, it acts by inhibiting specific enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s structure allows it to bind effectively to its targets, thereby exerting its biological effects .
Comparison with Similar Compounds
- 2-Chloroquinolin-3-carbaldehyde
- 3-Chloroquinoline
- 2-Chloroquinoline
Comparison: 3-Chloroquinolin-2-one is unique due to the presence of both a chlorine atom and a keto group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits enhanced stability and a broader range of applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H6ClNO |
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Molecular Weight |
179.60 g/mol |
IUPAC Name |
3-chloro-3H-quinolin-2-one |
InChI |
InChI=1S/C9H6ClNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5,7H |
InChI Key |
PSNJXLCNKFXBHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(C(=O)N=C2C=C1)Cl |
Origin of Product |
United States |
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